An In-depth Technical Guide on (S)-Tert-butyl 1-aminopropan-2-ylcarbamate
An In-depth Technical Guide on (S)-Tert-butyl 1-aminopropan-2-ylcarbamate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-tert-butyl 1-aminopropan-2-ylcarbamate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Core Properties
(S)-tert-butyl 1-aminopropan-2-ylcarbamate is a chiral building block commonly utilized in organic and medicinal chemistry. The presence of a primary amine and a Boc-protected secondary amine makes it a valuable intermediate for the synthesis of more complex molecules, particularly peptidomimetics and other chiral compounds.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (S)-tert-butyl 1-aminopropan-2-ylcarbamate[1] |
| CAS Number | 146552-71-8[1] |
| Molecular Formula | C₈H₁₈N₂O₂[1] |
| Molecular Weight | 174.24 g/mol [1] |
| InChI Key | JQXZBJAAOLPTKP-LURJTMIESA-N |
Table 2: Physicochemical and Computed Properties
| Property | Value |
| Physical Form | Solid |
| Purity | ≥95% |
| Storage Temperature | Refrigerator |
| Topological Polar Surface Area (TPSA) | 55.56 Ų (Value for a similar isomer)[2] |
| logP | 1.20 (Value for a similar isomer)[2] |
| Hydrogen Bond Donors | 1 (Value for a similar isomer)[2] |
| Hydrogen Bond Acceptors | 3 (Value for a similar isomer)[2] |
| Rotatable Bonds | 2 (Value for a similar isomer)[2] |
Safety and Handling
Proper handling of (S)-tert-butyl 1-aminopropan-2-ylcarbamate is essential in a laboratory setting. The compound is classified as hazardous, and appropriate personal protective equipment (PPE) should be used.
Table 3: GHS Hazard Information
| Category | Code | Description |
| Signal Word | - | Warning |
| Hazard Statements | H302 | Harmful if swallowed |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary Statements | P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Storage and Handling Recommendations:
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Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area, such as a refrigerator.[3]
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Handling: Use only with adequate ventilation or under a chemical fume hood.[3][4] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3] Wear protective gloves, clothing, and eye/face protection.[3]
Role in Organic Synthesis
(S)-tert-butyl 1-aminopropan-2-ylcarbamate is primarily used as a chiral intermediate. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine, which is stable under a variety of reaction conditions but can be easily removed with mild acids. This allows for selective reaction at the free primary amine, making it a versatile tool for constructing nitrogen-containing molecules.
Its applications include:
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Peptide Synthesis: Used as a non-natural amino acid derivative to build complex peptides and peptidomimetics.[5]
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Chiral Building Block: Serves as a foundational structure for the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.[5]
Caption: General workflow for using the title compound in a coupling reaction.
Experimental Protocols
While a specific protocol for the synthesis of (S)-tert-butyl 1-aminopropan-2-ylcarbamate is not detailed in the provided results, a representative experimental protocol for its use in a coupling reaction can be described based on common organic chemistry methods.
Protocol: Amide Coupling Reaction
This protocol outlines a general procedure for the acylation of the primary amine of (S)-tert-butyl 1-aminopropan-2-ylcarbamate.
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Reaction Setup:
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To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-tert-butyl 1-aminopropan-2-ylcarbamate (1.0 molar equivalent).
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Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) to a concentration of approximately 0.1-0.5 M.
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If the reaction requires a non-nucleophilic base to scavenge acid, add triethylamine (1.1-1.5 molar equivalents).
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Cool the resulting mixture in an ice bath (0 °C).
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-
Reagent Addition:
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Slowly add the desired acylating agent (e.g., an acyl chloride or anhydride, 1.0-1.1 molar equivalents) dropwise to the stirred solution.
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-
Reaction Monitoring:
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Allow the reaction to warm to room temperature and stir for a period of 2-16 hours.
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Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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-
Workup and Isolation:
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Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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-
Purification:
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acylated product.
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Caption: Step-by-step workflow for a typical amide coupling experiment.
